3-Hydrazinylisonicotinic acid
Overview
Description
3-Hydrazinylisonicotinic acid is a chemical compound that belongs to the class of hydrazides. It is derived from isonicotinic acid and features a hydrazine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinylisonicotinic acid typically involves the reaction of isonicotinic acid with hydrazine hydrate. The process can be carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction is generally straightforward and yields the desired hydrazide product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include hydrazones, azides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydrazinylisonicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydrazinylisonicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit the activity of certain enzymes, such as catalase-peroxidase, which is crucial for the survival of Mycobacterium tuberculosis.
Pathways Involved: The inhibition of these enzymes leads to the accumulation of toxic reactive oxygen species within the bacterial cells, ultimately causing cell death.
Comparison with Similar Compounds
Isonicotinic acid hydrazide (Isoniazid): A well-known antitubercular agent that shares structural similarities with 3-Hydrazinylisonicotinic acid.
Nicotinic acid hydrazide: Another hydrazide derivative with potential antimicrobial properties.
Uniqueness: this compound is unique due to its specific hydrazine functional group, which imparts distinct chemical reactivity and biological activity. Its ability to form various derivatives through substitution and oxidation reactions makes it a versatile compound in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
3-hydrazinylpyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-3-8-2-1-4(5)6(10)11/h1-3,9H,7H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCVDZXYGFFZRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480724 | |
Record name | 4-Pyridinecarboxylicacid, 3-hydrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339364-15-7 | |
Record name | 4-Pyridinecarboxylicacid, 3-hydrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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